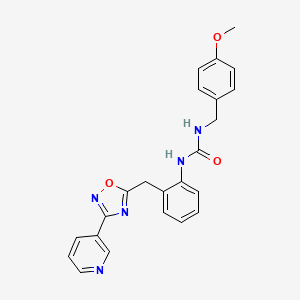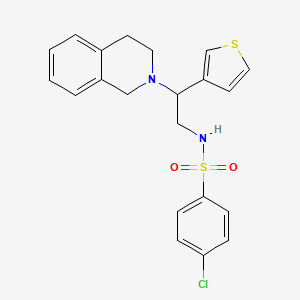![molecular formula C13H12ClN5O B2537906 6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1060184-38-4](/img/structure/B2537906.png)
6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one" is a derivative of the 1,2,3-triazolo[4,5-d]pyrimidine class. This class of compounds has been the subject of research due to their potential biological activities. For instance, derivatives of this class have been studied for their antiallergy activities, as seen in the synthesis of 6-alkyl- or 6-(cycloalkylalkyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones, which showed promising antiallergic properties and low toxicity . Additionally, these derivatives have been investigated for their affinity toward A1 adenosine receptors, with certain 1,2,3-triazolo[4,5-d]pyrimidine derivatives demonstrating high affinity and selectivity for this receptor subtype .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions starting from various precursors. For example, the synthesis of 6-alkyl- or 6-(cycloalkylalkyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones was achieved by reacting 1,3,4-thiadiazol-5-amines with other reagents to yield compounds with antiallergic activities . Similarly, the synthesis of 1,2,3-triazolo[4,5-d]pyrimidine derivatives with high affinity toward A1 adenosine receptors involved the nucleophilic substitution of 7-chloro compounds with appropriate amines .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a triazolo[4,5-d]pyrimidine core, which is a fused heterocyclic system. The substitution pattern on this core, such as the presence of a 2-chlorobenzyl group at the 3 position, significantly influences the biological activity of these molecules. X-ray crystallography has been used to determine the stereostructure of related compounds, providing insights into their three-dimensional conformation and potential interactions with biological targets .
Chemical Reactions Analysis
The chemical reactivity of triazolo[4,5-d]pyrimidine derivatives includes various transformations such as alkylation and rearrangement reactions. For instance, the Dimroth rearrangement was observed in the synthesis of triazolo[1,5-a]pyrimidinones from 6-cyano-1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-ones, demonstrating the versatility of these compounds in undergoing structural changes under different reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of functional groups such as cyano, amino, and chlorobenzyl groups can affect properties like solubility, melting point, and reactivity. Techniques such as NMR, IR, UV, MS, and elemental analyses are employed to characterize the synthesized compounds and confirm their structures . These properties are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of the compounds when evaluated for their biological activities.
Wirkmechanismus
Target of action
Compounds like this often target enzymes or receptors in the body. For example, some triazolopyrimidine derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
Mode of action
These compounds typically work by binding to their target, thereby inhibiting its function. For instance, if the target is an enzyme, the compound might bind to the active site of the enzyme, preventing it from catalyzing its usual reaction .
Biochemical pathways
The inhibition of the target can affect various biochemical pathways. In the case of CDK inhibitors, they can halt cell cycle progression, preventing cells from dividing and potentially slowing the growth of tumors .
Result of action
The ultimate effect of the compound will depend on its specific mechanism of action. CDK inhibitors, for example, can induce cell cycle arrest and apoptosis, leading to the death of cancer cells .
Biochemische Analyse
Biochemical Properties
It is known that triazolo[4,5-d]pyrimidine derivatives can inhibit the stress response of general control nonderepressible 2 kinase (GCN2), a protein kinase . This suggests that 6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one may interact with enzymes and proteins, influencing their function.
Cellular Effects
Preliminary studies suggest that this compound may have antiproliferative activity against several cancer cell lines
Molecular Mechanism
Based on its structural similarity to other triazolo[4,5-d]pyrimidine derivatives, it is hypothesized that it may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Eigenschaften
IUPAC Name |
6-[(2-chlorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c1-2-19-12-11(16-17-19)13(20)18(8-15-12)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQGJWCUVRUWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC3=CC=CC=C3Cl)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(5-Bromopyrimidin-2-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2537825.png)
![5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2537827.png)
![(E)-3-(dimethylamino)-2-[5-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonyl]prop-2-enenitrile](/img/structure/B2537830.png)



![4-[((2Z)-3-{[(2-furylmethyl)amino]carbonyl}-6-methoxy-2H-chromen-2-ylidene)amino]benzoic acid](/img/structure/B2537838.png)
![6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2537842.png)

![2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2537846.png)